molecular formula C10H9ClN4O B1267358 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide CAS No. 50427-79-7

5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide

Cat. No.: B1267358
CAS No.: 50427-79-7
M. Wt: 236.66 g/mol
InChI Key: ZTWCNFGTSPQNPG-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with inorganic pyrophosphatase, an enzyme involved in the hydrolysis of pyrophosphate to inorganic phosphate . This interaction is crucial as it can influence various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These changes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with inorganic pyrophosphatase results in the inhibition of the enzyme’s activity, thereby affecting the hydrolysis of pyrophosphate . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, while in vivo studies have highlighted its long-term effects on cellular function . These studies are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, toxic or adverse effects have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with inorganic pyrophosphatase affects the hydrolysis of pyrophosphate, thereby influencing various metabolic processes . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes are essential for ensuring the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials with specific properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs targeting specific enzymes or receptors.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of new polymers and coatings.

Comparison with Similar Compounds

  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-4-(4-fluorophenyl)-1H-pyrazole
  • 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to its analogs, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various chemical and biological applications.

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWCNFGTSPQNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279188
Record name 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50427-79-7
Record name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50427-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 11601
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050427797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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